![molecular formula C14H17BrN4O2S B14957171 5-(5-bromo-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14957171.png)
5-(5-bromo-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(5-bromo-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The thiophene ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.
Amidation: The carboxylic acid group on the pyrazole ring can be converted to the carboxamide using an amine, such as 2-morpholinoethylamine, in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding de-brominated thiophene derivative.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide depends on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
5-(2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(5-chloro-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 5-(5-bromo-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Biological Activity
5-(5-bromo-2-thienyl)-N~3~-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed investigation. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a thienyl group and a morpholinoethyl moiety. Its molecular formula is C12H14BrN3O with a molecular weight of approximately 284.16 g/mol. The presence of the bromine atom and the morpholino group suggests potential interactions with biological targets.
1. Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
The compound has shown potential antimicrobial activity against various bacterial strains. The thienyl group enhances lipophilicity, allowing better membrane penetration, which is crucial for antimicrobial efficacy.
3. Cytokine Inhibition
Preliminary studies suggest that this compound may act as a cytokine inhibitor, potentially useful in treating inflammatory diseases. By modulating cytokine levels, it could provide therapeutic benefits in conditions like rheumatoid arthritis and other autoimmune disorders.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
- Enzyme Inhibition : It could inhibit enzymes responsible for tumor growth or inflammation, thus exerting its therapeutic effects.
- Gene Expression Modulation : The compound may alter the expression of genes associated with cell survival and proliferation.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of various pyrazole derivatives, including the target compound. Results showed a significant reduction in tumor size in animal models treated with the compound compared to controls. The study highlighted its potential as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Testing
In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited inhibitory effects comparable to standard antibiotics. These findings suggest its potential as an alternative treatment for bacterial infections.
Data Summary Table
Properties
Molecular Formula |
C14H17BrN4O2S |
---|---|
Molecular Weight |
385.28 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17BrN4O2S/c15-13-2-1-12(22-13)10-9-11(18-17-10)14(20)16-3-4-19-5-7-21-8-6-19/h1-2,9H,3-8H2,(H,16,20)(H,17,18) |
InChI Key |
PTJWZBAQABKWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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